Fmoc-5-amino-2,4-dimethoxy-benzoic acid
Overview
Description
Fmoc-5-amino-2,4-dimethoxy-benzoic acid is a chemical compound with the molecular formula C24H21NO6 and a molecular weight of 419.43 g/mol . It is a derivative of benzoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is primarily used in peptide synthesis and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5-amino-2,4-dimethoxy-benzoic acid typically involves the protection of the amino group with the Fmoc group. The process begins with the starting material, 5-amino-2,4-dimethoxy-benzoic acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-5-amino-2,4-dimethoxy-benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products Formed
Scientific Research Applications
Fmoc-5-amino-2,4-dimethoxy-benzoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based therapeutics and diagnostic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-5-amino-2,4-dimethoxy-benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-amino-benzoic acid: Similar structure but lacks the methoxy groups, making it less hydrophobic.
Fmoc-5-amino-2-methoxy-benzoic acid: Similar structure but has only one methoxy group, affecting its solubility and reactivity.
Uniqueness
Fmoc-5-amino-2,4-dimethoxy-benzoic acid is unique due to the presence of two methoxy groups, which enhance its solubility in organic solvents and influence its reactivity in chemical reactions. This makes it particularly useful in peptide synthesis and other applications where solubility and reactivity are critical .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-29-21-12-22(30-2)20(11-18(21)23(26)27)25-24(28)31-13-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-12,19H,13H2,1-2H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMMIJUPPGWWFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155989 | |
Record name | 5-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076196-98-9 | |
Record name | 5-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076196-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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